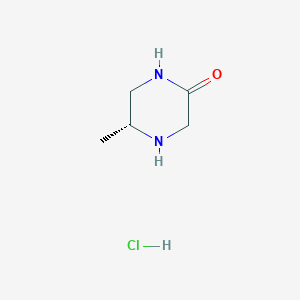![molecular formula C21H21ClN2O3 B2481995 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 1903165-56-9](/img/structure/B2481995.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonists
Research on compounds structurally related to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide has revealed their potent activity as serotonin-3 (5-HT3) receptor antagonists. Studies have explored the structure-activity relationships of these compounds, leading to the identification of variants with significant 5-HT3 receptor antagonistic activity. These findings could be instrumental in developing new therapeutic agents targeting conditions associated with 5-HT3 receptor dysregulation, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting (Harada et al., 1995). Additionally, extensive studies on benzoxazines and benzothiazepines, structurally related to the compound , have revealed their potential as central nervous system agents, with varied affinities for different neuroreceptors (Liégeois et al., 1994).
Anticonvulsant and Neuroprotective Effects
Research into N-(substituted benzothiazol-2-yl)amides, which share a structural framework with this compound, has demonstrated promising anticonvulsant and neuroprotective effects. These findings are pivotal in the search for safer and more effective anticonvulsant drugs that also offer neuroprotection, potentially leading to better management of epilepsy and associated neurological damage (Hassan, Khan, & Amir, 2012).
Anti-Inflammatory Properties
Further investigations into compounds with structural similarities to this compound have unveiled their anti-inflammatory properties. These compounds have shown considerable efficacy in vivo, comparable to established anti-inflammatory drugs, suggesting their potential in treating inflammatory conditions (Girgis & Ellithey, 2006). The synthesis and evaluation of benzimidazoles as corticotropin-releasing factor 1 receptor antagonists, an area closely related to stress and anxiety disorders, also indicate the therapeutic potential of compounds structurally akin to this compound (Mochizuki et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may also interact with neuronal targets involved in seizure activity.
Mode of Action
Based on the anticonvulsant activity of similar compounds , it can be hypothesized that this compound may modulate neuronal excitability, potentially through interactions with ion channels or neurotransmitter receptors.
Result of Action
If it does indeed possess anticonvulsant activity, it may help to reduce neuronal excitability and prevent the abnormal electrical activity that characterizes seizures .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c22-17-6-7-18-15(12-17)13-24(19(25)14-27-18)11-10-23-20(26)21(8-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZNZPNMUMKUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)
![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)
![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)



![cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2481922.png)
![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine](/img/structure/B2481923.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)
![1-(Thieno[3,2-d]pyrimidin-4-ylamino)-2-thiophen-2-ylpropan-2-ol](/img/structure/B2481927.png)
![3-Tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2481928.png)
![5-cyclopropyl-5-methyl-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B2481930.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2481935.png)
